ent-Sofosbuvir Desphosphate
説明
ent-Sofosbuvir Desphosphate is the enantiomer of Sofosbuvir Desphosphate, a critical intermediate or metabolite of Sofosbuvir—a nucleotide analog inhibitor widely used in hepatitis C virus (HCV) treatment. Structurally, it retains the core features of Sofosbuvir but lacks the 5'-phosphate group and exhibits inverted stereochemistry at key chiral centers, distinguishing it from its parent compound and other derivatives .
- Molecular Formula: C22H29FN3O9P (identical to Sofosbuvir derivatives but with stereochemical inversion) .
- Molecular Weight: 529.452 g/mol .
- CAS Number: 1337482-15-1 (for the non-enantiomeric form, Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate]) .
- Key Functional Groups: A phenoxyphosphoryl group, fluorinated oxolane ring, and a propan-2-yl ester moiety .
The inversion of stereochemistry (denoted by the "ent-" prefix) significantly impacts its biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles compared to their counterparts.
特性
分子式 |
C₁₀H₁₃FN₂O₅ |
|---|---|
分子量 |
260.22 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The table below compares ent-Sofosbuvir Desphosphate with structurally related Sofosbuvir derivatives and analogs, focusing on molecular properties, stereochemistry, and functional roles.
Key Findings:
Stereochemical Divergence: The (S)- and (R)-phosphate configurations in Sofosbuvir derivatives dictate their interaction with viral polymerases. For instance, Sofosbuvir’s active form relies on the (S)-phosphate configuration for HCV NS5B polymerase inhibition . In contrast, ent-Sofosbuvir Desphosphate likely exhibits reduced or null antiviral activity due to stereochemical incompatibility.
Metabolic Implications :
- Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] is a key metabolite formed during Sofosbuvir’s intracellular processing. Its enantiomer, ent-Sofosbuvir Desphosphate , may interfere with metabolic pathways or act as a competitive inhibitor, though clinical data remain sparse .
In contrast, ent-Sofosbuvir Desphosphate lacks explicit safety data, necessitating conservative handling protocols.
Q & A
Q. How can researchers validate computational predictions of ent-Sofosbuvir Desphosphate’s off-target interactions?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for kinetic validation (ka, kd). Prioritize targets with docking scores ≤ -8 kcal/mol and SPR-determined KD ≤ 1 µM. Cross-reference with RNAi knockdown phenotypes in relevant disease models .
Q. Table 1. Key Parameters for Reproducible ent-Sofosbuvir Desphosphate Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
